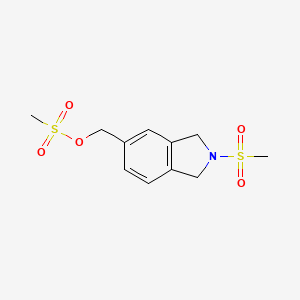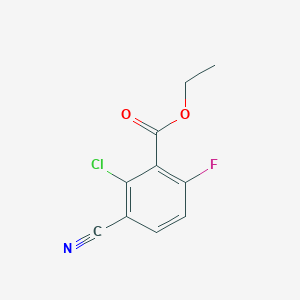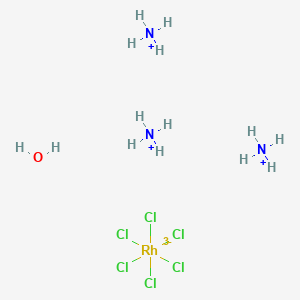
Ammonium hexachlororhodate(III) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium hexachlororhodate(III) hydrate: is a chemical compound with the formula (NH₄)₃RhCl₆·xH₂O. It is a coordination complex of rhodium, where rhodium is in the +3 oxidation state. This compound is known for its distinctive dark red color and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium hexachlororhodate(III) hydrate can be synthesized by reacting rhodium(III) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in water, followed by the addition of ammonium chloride. The mixture is then heated to facilitate the formation of the complex. The resulting solution is cooled, and the product is precipitated out by adding a suitable solvent, such as ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The compound is then purified through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium hexachlororhodate(III) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or to metallic rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes or metallic rhodium.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Ammonium hexachlororhodate(III) hydrate is used as a precursor for the synthesis of various rhodium complexes. It is also employed in catalysis, particularly in hydrogenation and hydroformylation reactions .
Biology and Medicine: In biological research, rhodium complexes derived from this compound are studied for their potential anticancer properties. These complexes can interact with DNA and proteins, leading to potential therapeutic applications .
Industry: The compound is used in the electroplating industry for the deposition of rhodium coatings. Rhodium coatings are valued for their hardness, reflectivity, and resistance to corrosion .
Mecanismo De Acción
The mechanism of action of ammonium hexachlororhodate(III) hydrate involves the coordination of rhodium with various ligands. In catalytic applications, the rhodium center facilitates the activation of substrates, leading to the desired chemical transformations. In biological systems, rhodium complexes can bind to DNA and proteins, disrupting their normal function and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- Rhodium(III) chloride hydrate
- Sodium hexachlororhodate(III)
- Potassium hexachlororhodate(III)
Comparison: Ammonium hexachlororhodate(III) hydrate is unique due to its ammonium ligands, which can influence its solubility and reactivity compared to other hexachlororhodate complexes. For example, sodium and potassium hexachlororhodate(III) are more soluble in water, while the ammonium variant may have different solubility properties .
Propiedades
Fórmula molecular |
Cl6H14N3ORh |
|---|---|
Peso molecular |
387.7 g/mol |
Nombre IUPAC |
triazanium;hexachlororhodium(3-);hydrate |
InChI |
InChI=1S/6ClH.3H3N.H2O.Rh/h6*1H;3*1H3;1H2;/q;;;;;;;;;;+3/p-3 |
Clave InChI |
RFGWVPYSMZSFQH-UHFFFAOYSA-K |
SMILES canónico |
[NH4+].[NH4+].[NH4+].O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


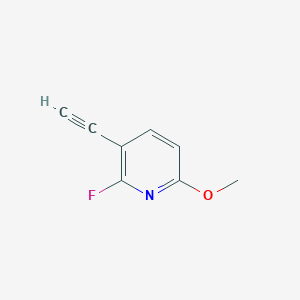
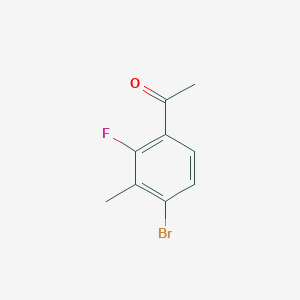
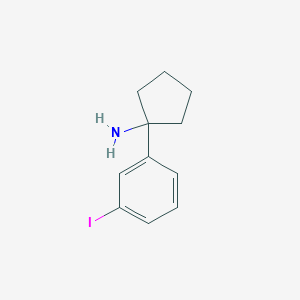
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
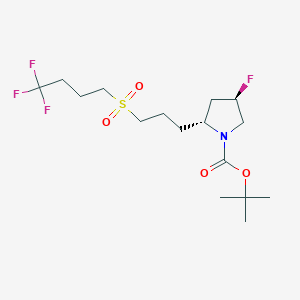
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
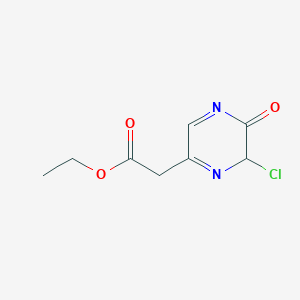
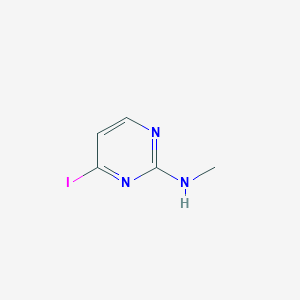
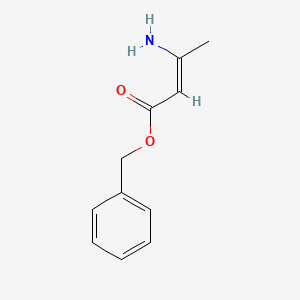
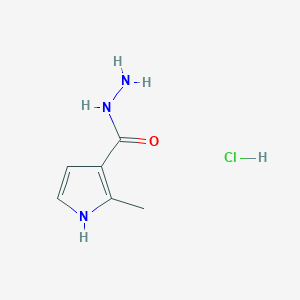
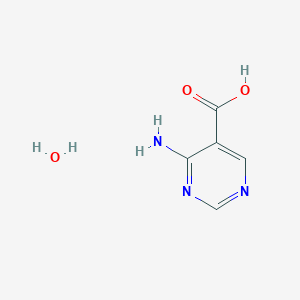
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
